N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide

Descripción general

Descripción

N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide (TMPD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to act as an electron acceptor and has been used in various biochemical and physiological experiments.

Mecanismo De Acción

N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide acts as an electron acceptor by accepting electrons from reduced cytochrome c and donating them to cytochrome c oxidase. This electron transfer leads to the formation of water molecules from oxygen and hydrogen ions, which is a critical step in cellular respiration.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome c oxidase in a concentration-dependent manner. This compound has also been shown to increase the production of reactive oxygen species (ROS) in mitochondria, which can lead to oxidative stress and cell damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide in lab experiments is its ability to act as an electron acceptor. This property makes it a valuable tool in studying the electron transport chain and cellular respiration. However, this compound has some limitations as well. It is known to be toxic to cells at high concentrations and can interfere with the activity of other enzymes in the electron transport chain.

Direcciones Futuras

There are several future directions for research on N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the use of this compound in the development of new drugs that target cytochrome c oxidase and other enzymes in the electron transport chain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in medical applications.

Conclusion:

In conclusion, this compound is a valuable tool in scientific research due to its ability to act as an electron acceptor. It has been widely used in experiments to study the electron transport chain and cellular respiration. Although this compound has some limitations, its unique properties make it a valuable tool in the development of new drugs and the study of biological processes. Further research is needed to fully understand the potential of this compound in medical applications.

Métodos De Síntesis

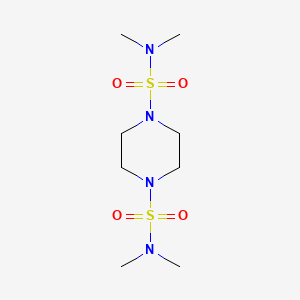

N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide can be synthesized by reacting piperazine with sulfuric acid and formaldehyde. The reaction results in the formation of a sulfonic acid group on each of the nitrogen atoms of the piperazine ring. The resulting compound is then methylated using dimethyl sulfate to obtain this compound.

Aplicaciones Científicas De Investigación

N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide has been extensively used in scientific research as an electron acceptor. It is commonly used in experiments to measure the activity of cytochrome c oxidase, an enzyme that plays a crucial role in cellular respiration. This compound is also used in experiments to study the electron transport chain in mitochondria and the redox properties of various biological molecules.

Propiedades

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O4S2/c1-9(2)17(13,14)11-5-7-12(8-6-11)18(15,16)10(3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPWPMUDCDLZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279140 | |

| Record name | n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5433-59-0 | |

| Record name | NSC11371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)

![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)

![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)

![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)

![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)

![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)